![molecular formula C24H28N4O4S B14739071 N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide CAS No. 5842-60-4](/img/structure/B14739071.png)
N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide is a complex organic compound that features a cyclohexyl group, a benzothiazole moiety, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide typically involves multi-step organic reactions. The starting materials might include cyclohexylamine, benzothiazole derivatives, and methoxybenzaldehyde. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the availability of raw materials, reaction scalability, and waste management.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield different oxidized derivatives, while reduction could produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action for N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other benzothiazole derivatives, cyclohexyl amides, and methoxyphenyl hydrazones. These compounds share structural features and might exhibit similar chemical properties and applications.
Uniqueness
What sets N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide apart is its unique combination of functional groups, which can impart distinct chemical reactivity and potential applications. Its specific structure might offer advantages in terms of stability, reactivity, or biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
5842-60-4 |
|---|---|
Molekularformel |
C24H28N4O4S |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
N-cyclohexyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]propanamide |
InChI |
InChI=1S/C24H28N4O4S/c1-32-20-13-11-18(12-14-20)17-25-28(16-15-23(29)26-19-7-3-2-4-8-19)24-21-9-5-6-10-22(21)33(30,31)27-24/h5-6,9-14,17,19H,2-4,7-8,15-16H2,1H3,(H,26,29) |
InChI-Schlüssel |
XKYFDOGFHLRBNO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NN(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



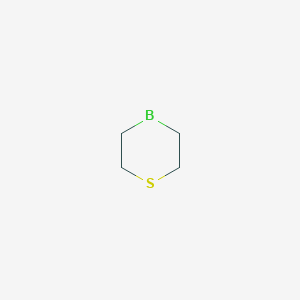
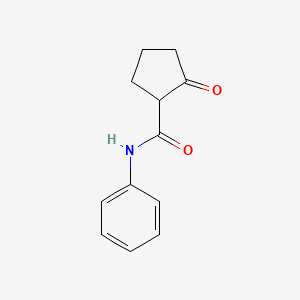
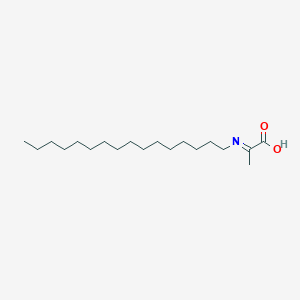


![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
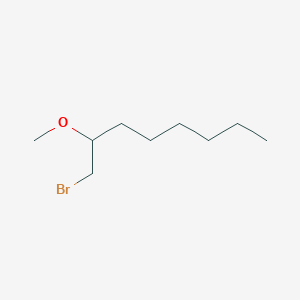
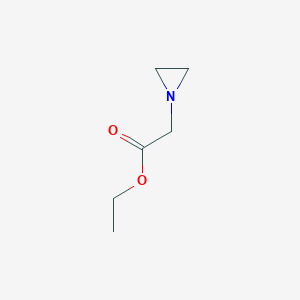


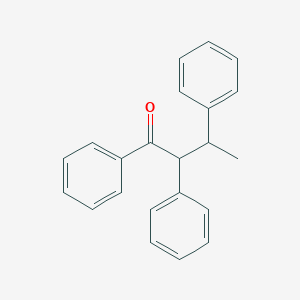
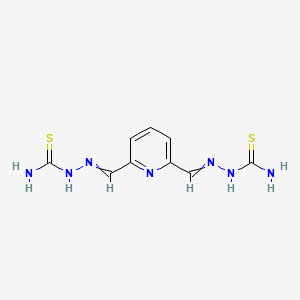
![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)
